molecular formula C25H25N3O4S B2767414 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-48-1

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Katalognummer: B2767414
CAS-Nummer: 683770-48-1
Molekulargewicht: 463.55
InChI-Schlüssel: RFTDUXMMELQZIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a compound with the molecular formula C25H25N3O4S and a molecular weight of 463.55 . It is available from suppliers such as Life Chemicals Inc .

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

Research has been conducted on the synthesis of compounds that demonstrate significant potential in drug development, especially in the area of antimicrobial and anticancer activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has shown that these compounds possess antimicrobial properties, indicating their potential use in developing new therapeutic agents against bacterial and fungal infections (Mange et al., 2013). Furthermore, the exploration of sulfonamide-derived compounds and their transition metal complexes reveals their antimicrobial and cytotoxic activity, suggesting their applicability in addressing bacterial infections and cancer (Chohan & Shad, 2011).

Carbonic Anhydrase Inhibition

Several studies have focused on the development of sulphonamides incorporating triazene moieties and other derivatives as inhibitors of carbonic anhydrase I and II. These enzymes are crucial for various physiological functions, and their inhibition can be leveraged for therapeutic purposes in conditions like glaucoma, edema, and epilepsy. Novel sulphonamides have demonstrated powerful inhibitory properties against these enzymes, presenting a potential for the development of new pharmaceuticals (Bilginer et al., 2019).

Anticancer Activity

The synthesis of derivatives with specific structural modifications has been explored for their anticancer activities. For example, a series of substituted benzamides were evaluated for their effectiveness against various cancer cell lines, showing moderate to excellent anticancer activity. This highlights the compound's potential role in cancer treatment, providing a basis for further research into its therapeutic applications (Ravinaik et al., 2021).

Molecular Docking Studies

Theoretical investigations and molecular docking studies have been conducted to explore the interaction of sulfonamide derivatives with various biological targets, including enzymes related to malaria and COVID-19. These studies provide insights into the compound's potential applications in treating infectious diseases by identifying molecular interactions that could be exploited in drug design (Fahim & Ismael, 2021).

Chemical Synthesis Techniques

In addition to therapeutic potentials, research into N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide and related compounds has also contributed to the development of new chemical synthesis techniques. These advancements facilitate the production of complex organic molecules, which can serve as a foundation for further pharmaceutical and chemical research (Ikemoto et al., 2005).

Zukünftige Richtungen

Benzoxazole derivatives are of interest for their potential applications in various fields. They have been found within the chemical structures of pharmaceutical drugs and are also of interest for optical brighteners in laundry detergents . Furthermore, they belong to the group of well-known antifungal agents with antioxidant, antiallergic, antitumoral and antiparasitic activity . Therefore, the study and development of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide and similar compounds could be a promising direction for future research.

Eigenschaften

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTDUXMMELQZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.